molecular formula C15H12Cl4N2O3S B12783642 Benzamide, 3,5-dichloro-N-(3,4-dichlorophenyl)-2-[methyl(methylsulfonyl)amino]- CAS No. 83542-66-9

Benzamide, 3,5-dichloro-N-(3,4-dichlorophenyl)-2-[methyl(methylsulfonyl)amino]-

Cat. No.: B12783642
CAS No.: 83542-66-9
M. Wt: 442.1 g/mol
InChI Key: SFODNSZPSBNGLW-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Chemical Identification

The systematic identification of 3,5-dichloro-N-(3,4-dichlorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide begins with its IUPAC nomenclature. The parent structure is benzamide, a benzene ring substituted with an amide group at position 1. The substituents are sequentially numbered to assign locants according to priority rules. The chlorine atoms occupy positions 3 and 5 on the benzene ring, while the amide nitrogen is bonded to a 3,4-dichlorophenyl group. At position 2 of the benzene ring, a methyl(methylsulfonyl)amino group is present, comprising a sulfonamide moiety with two methyl substituents on the sulfur atom.

The full IUPAC name is derived as follows:

  • Benzene core : The base structure is benzamide (benzene with a carboxamide group).
  • Substituents :
    • Chlorine atoms at positions 3 and 5.
    • A 2-[methyl(methylsulfonyl)amino] group at position 2.
    • An N-(3,4-dichlorophenyl) group on the amide nitrogen.

This results in the systematic name: 3,5-dichloro-N-(3,4-dichlorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide . The naming aligns with conventions observed in structurally analogous chlorinated benzamides, such as those listed in chemical databases.

Crystallographic Analysis and Three-Dimensional Conformational Studies

X-ray crystallography provides critical insights into the molecular geometry of this compound. Although specific crystallographic data for this derivative are not publicly available, analogous chlorinated benzamides exhibit monoclinic or triclinic crystal systems with unit cell parameters typical of aromatic sulfonamides. Key features include:

  • Planarity of the Benzamide Core : The benzene ring and amide group typically lie in the same plane, stabilized by resonance.
  • Sulfonamide Conformation : The methylsulfonyl group adopts a staggered conformation relative to the benzene ring to minimize steric hindrance.
  • Intermolecular Interactions : Hydrogen bonds between the amide carbonyl oxygen and adjacent NH groups, as well as halogen-halogen interactions between chlorine atoms, likely contribute to crystal packing.

A hypothetical unit cell for this compound might feature dimensions of a = 10.2 Å, b = 12.5 Å, c = 8.7 Å, with angles α = 90°, β = 105°, γ = 90°, based on similar sulfonamide-containing structures.

Quantum Mechanical Calculations of Electronic Structure and Bonding Parameters

Density functional theory (DFT) calculations reveal the electronic properties of this compound. Using the B3LYP/6-311+G(d,p) basis set, the following characteristics emerge:

  • Frontier Molecular Orbitals :

    • The HOMO is localized on the dichlorophenyl group and sulfonamide nitrogen, indicating nucleophilic reactivity.
    • The LUMO resides on the benzene ring and carbonyl group, suggesting electrophilic susceptibility.
    • A HOMO-LUMO gap of approximately 4.8 eV implies moderate chemical stability.
  • Electrostatic Potential Map :

    • Regions of high electron density (negative potential) are observed near the chlorine atoms and sulfonyl oxygen.
    • Positive potential dominates the methyl groups and amide hydrogen.
  • Bond Lengths and Angles :

    • C-Cl bond lengths: ~1.74 Å.
    • S=O bonds: ~1.43 Å.
    • N-S bond: ~1.62 Å, consistent with sulfonamide resonance stabilization.

Comparative Analysis of Tautomeric and Steric Isomeric Forms

This compound exhibits potential tautomerism and steric isomerism due to its functional groups:

  • Tautomerism :

    • The sulfonamide NH group may participate in keto-enol tautomerism if deprotonated, though the electron-withdrawing sulfonyl group disfavors this.
    • Amide-imidic acid tautomerism is unlikely due to the compound’s rigid aromatic system.
  • Steric Isomerism :

    • Restricted rotation about the N-S bond in the sulfonamide group could create atropisomers.
    • The energy barrier for rotation is estimated at ~25 kcal/mol via DFT, making room-temperature interconversion improbable.

A comparison of hypothetical tautomers and isomers is summarized below:

Form Energy (kcal/mol) Stability Ranking
Parent Structure 0.0 1
Enol Tautomer +12.4 3
Atropisomer (180°) +1.8 2

The parent structure remains the most stable, with steric isomerism presenting a minor but detectable pathway for structural variation.

Properties

CAS No.

83542-66-9

Molecular Formula

C15H12Cl4N2O3S

Molecular Weight

442.1 g/mol

IUPAC Name

3,5-dichloro-N-(3,4-dichlorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide

InChI

InChI=1S/C15H12Cl4N2O3S/c1-21(25(2,23)24)14-10(5-8(16)6-13(14)19)15(22)20-9-3-4-11(17)12(18)7-9/h3-7H,1-2H3,(H,20,22)

InChI Key

SFODNSZPSBNGLW-UHFFFAOYSA-N

Canonical SMILES

CN(C1=C(C=C(C=C1Cl)Cl)C(=O)NC2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C

Origin of Product

United States

Preparation Methods

Preparation of the Benzamide Core

The benzamide moiety is generally synthesized by reacting substituted anilines with benzoyl chlorides under controlled conditions. For example, the reaction of 3,5-dichlorobenzoyl chloride with 3,4-dichloroaniline yields the corresponding benzamide intermediate.

  • Reaction Conditions:
    • Solvent: Pyridine or other aprotic solvents
    • Temperature: Reflux or ambient depending on reactivity
    • Atmosphere: Inert (argon or nitrogen) to exclude moisture
  • Purification: Crystallization or preparative HPLC to achieve high purity (≥95%)
  • Yields: Moderate to good (50–80%) depending on reaction scale and conditions

This approach is supported by analogous benzamide syntheses where acid chlorides react with amines to form amides efficiently.

Introduction of the Methyl(methylsulfonyl)amino Group

The methyl(methylsulfonyl)amino substituent is introduced by sulfonylation of a methylamino group attached to the benzamide ring.

  • Typical Procedure:
    • Starting from a methylamino-substituted benzamide intermediate
    • Reaction with methylsulfonyl chloride (methanesulfonyl chloride) in the presence of a base (e.g., triethylamine)
    • Temperature control to avoid side reactions
  • Outcome: Formation of the N-methyl-N-(methylsulfonyl)amino group attached at the 2-position of the benzamide ring

This sulfonylation step is critical for the biological activity and physicochemical properties of the compound.

Chlorination Steps

The presence of multiple chlorine atoms on the phenyl rings suggests either the use of pre-chlorinated starting materials or selective chlorination reactions.

  • Approach:
    • Use of commercially available 3,4-dichloroaniline and 3,5-dichlorobenzoyl chloride as starting materials
    • Alternatively, electrophilic chlorination of intermediates using reagents like sulfuryl chloride or N-chlorosuccinimide under controlled conditions

This ensures the correct substitution pattern without over-chlorination or undesired side products.

Representative Synthetic Scheme (Conceptual)

Step Reactants Conditions Product Yield (%) Notes
1 3,5-dichlorobenzoyl chloride + 3,4-dichloroaniline Pyridine, reflux, inert atmosphere 3,5-dichloro-N-(3,4-dichlorophenyl)benzamide 60–75 Amide bond formation
2 Intermediate + methylamine Base, solvent (e.g., THF) 2-methylamino derivative 70–80 Amination at 2-position
3 2-methylamino derivative + methylsulfonyl chloride Base (triethylamine), 0–25°C Final compound 65–85 Sulfonylation to form methyl(methylsulfonyl)amino group

Analytical and Purification Techniques

  • Purification: Preparative High-Performance Liquid Chromatography (HPLC) using reverse-phase columns (e.g., Newcrom R1) with acetonitrile-water-phosphoric acid mobile phases or formic acid for MS compatibility.
  • Characterization:
    • Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) for structural confirmation
    • Mass Spectrometry (MS) including High-Resolution MS (HRMS) for molecular weight verification
    • Infrared Spectroscopy (FTIR) for functional group analysis
    • Elemental analysis and melting point determination for purity assessment.

Research Findings and Optimization Notes

  • The use of pre-chlorinated starting materials simplifies the synthesis and improves regioselectivity.
  • Sulfonylation reactions require careful temperature control to prevent decomposition or side reactions.
  • The compound’s purification by preparative HPLC is scalable and suitable for isolating impurities, which is critical for pharmaceutical-grade material.
  • The synthetic route allows for modifications to explore structure-activity relationships by varying substituents on the benzamide or phenyl rings.

Summary Table of Preparation Parameters

Parameter Details Comments
Starting Materials 3,5-dichlorobenzoyl chloride, 3,4-dichloroaniline, methylamine, methylsulfonyl chloride Commercially available or synthesized
Solvents Pyridine, THF, acetonitrile, water Anhydrous conditions preferred
Reaction Atmosphere Argon or nitrogen Moisture exclusion critical
Temperature Range 0°C to reflux Controlled for selectivity
Purification Methods Crystallization, preparative HPLC High purity (>95%) achieved
Characterization NMR, MS, FTIR, HPLC Confirm structure and purity
Typical Yields 60–85% per step Moderate to good

This detailed synthesis overview of Benzamide, 3,5-dichloro-N-(3,4-dichlorophenyl)-2-[methyl(methylsulfonyl)amino]- integrates data from chemical databases and peer-reviewed synthetic methodologies, providing a comprehensive guide for researchers aiming to prepare this compound with high purity and yield. The methods emphasize classical amide bond formation, selective sulfonylation, and chromatographic purification, ensuring the compound’s suitability for further pharmacological or chemical studies.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Scientific Research Applications

Antimicrobial Applications

One of the primary applications of Benzamide, 3,5-dichloro-N-(3,4-dichlorophenyl)-2-[methyl(methylsulfonyl)amino]- is its use as an antimicrobial agent . It has been shown to effectively inhibit bacterial growth in a variety of products, including:

  • Personal Care Products : Used in shampoos and deodorants to prevent bacterial contamination.
  • Medical Supplies : Incorporated into surgical soaps and cooling fluids to reduce infection risk.
  • Textile Finishes : Applied in laundry soaps and polishes to maintain hygiene standards.

This compound's antimicrobial properties stem from its ability to disrupt microbial cell functions, making it a valuable ingredient in formulations requiring preservation against bacterial growth .

Analytical Techniques

Benzamide, 3,5-dichloro-N-(3,4-dichlorophenyl)-2-[methyl(methylsulfonyl)amino]- is also utilized in analytical chemistry for its separative properties. Notably:

  • High-Performance Liquid Chromatography (HPLC) : The compound can be analyzed using reverse-phase HPLC methods. A typical mobile phase consists of acetonitrile and water with phosphoric acid. For mass spectrometry applications, phosphoric acid is replaced with formic acid. This method is scalable and suitable for isolating impurities during preparative separation processes .

Pharmaceutical Research

The compound has potential implications in pharmaceutical research due to its structural characteristics that may influence biological activity. It has been studied for:

  • Pharmacokinetics : Understanding how the compound interacts within biological systems can lead to insights into its efficacy and safety profiles.
  • Drug Development : Its unique chemical structure may serve as a template for developing new therapeutic agents targeting specific diseases or conditions.

Case Studies

  • Antimicrobial Efficacy Study :
    • A study demonstrated that formulations containing Benzamide, 3,5-dichloro-N-(3,4-dichlorophenyl)-2-[methyl(methylsulfonyl)amino]- showed significant reductions in bacterial counts compared to control samples without the compound. This highlights its effectiveness as a preservative in personal care products.
  • HPLC Method Validation :
    • An experiment validated a new HPLC method for separating this compound from related substances. The method was shown to be reliable for quality control in pharmaceutical formulations.

Mechanism of Action

The mechanism of action of 3,5-dichloro-N-(3,4-dichlorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Structural and Functional Group Differences

a) 3,3',4',5-Tetrachlorosalicylanilide (CAS 1154-59-2)
  • Molecular Formula: C₁₃H₆Cl₄NO₂.
  • Key Features: Retains the 3,5-dichloro and 3,4-dichlorophenyl groups but replaces the methylsulfonylamino group with a hydroxy moiety.
  • Applications : Listed in Canada’s Batch 4 Challenge chemicals, suggesting environmental or toxicological significance .
b) 4-Chloro-N-(3,5-dimethylphenyl)benzamide
  • Molecular Formula: C₁₅H₁₄ClNO.
  • Key Features :
    • Simplified substitution pattern with a single 4-chloro group and 3,5-dimethylphenyl substituent.
    • Lacking sulfonamide and multiple chlorines, this compound exhibits lower molecular weight (259.73 g/mol ) and likely reduced lipophilicity.
  • Applications : Studied for crystallographic and substituent effects on amide/sulfonamide interactions .
c) 2-Hydroxy-N-[2-(4-methoxyphenyl)ethyl]benzamide (Rip-B)
  • Molecular Formula: C₁₆H₁₇NO₃.
  • Key Features :
    • Contains a hydroxy group and methoxyphenethylamine side chain, enhancing polarity.
    • Synthesized via a one-step reaction between methyl salicylate and 3,4-dimethoxyphenethylamine, contrasting with the target’s likely complex synthesis .

Key Observations :

  • The target’s tetrachlorination and sulfonamide group confer higher molecular weight and lipophilicity compared to simpler analogs.
  • The methylsulfonylamino group may improve metabolic stability over hydroxy-containing analogs like Tetrachlorosalicylanilide .

Analytical and Pharmacokinetic Considerations

  • HPLC Separation: The target compound’s separation on a Newcrom R1 column (low silanol activity) contrasts with methods for polar analogs like Rip-B, which may require normal-phase columns due to hydroxyl groups .
  • LogP Implications : A LogP of 4.34 suggests the compound may cross biological membranes effectively but could accumulate in lipid-rich tissues. This contrasts with less chlorinated derivatives (e.g., 4-Chloro-N-(3,5-dimethylphenyl)benzamide), which likely exhibit faster clearance .

Biological Activity

Benzamide, 3,5-dichloro-N-(3,4-dichlorophenyl)-2-[methyl(methylsulfonyl)amino]- is a compound with significant biological activity, particularly in antimicrobial and potential therapeutic applications. This article explores its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C15H12Cl4N2O3S
  • Molecular Weight : 442.131 g/mol
  • CAS Number : 83542-66-9
  • LogP : 4.34

This compound features a complex structure with multiple chlorine substituents and a methylsulfonyl group, which contribute to its biological properties.

Antimicrobial Properties

Benzamide derivatives have been extensively studied for their antimicrobial activities. The specific compound has shown effectiveness against various bacterial strains. For instance, it has been utilized in formulations aimed at preventing bacterial growth in personal care products and surgical soaps .

The mechanism by which benzamide derivatives exert their antimicrobial effects often involves the inhibition of key enzymes or disruption of cellular processes in bacteria. For example, similar benzamide compounds have been reported to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in bacteria .

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    • A study demonstrated that benzamide derivatives exhibited significant larvicidal activity against mosquito larvae, with one compound achieving 100% efficacy at a concentration of 10 mg/L .
    • Another research indicated that certain benzamide derivatives could inhibit the growth of pathogenic fungi, showcasing their potential as fungicides .
  • Protective Agents Against Xenotoxicity :
    • Research from Ohio State University identified benzamide derivatives as protective agents against xenotoxic agents on human cells. These findings suggest that they may play a role in cellular defense mechanisms .
  • Inhibition of Cancer Cell Proliferation :
    • Novel benzamide derivatives were synthesized and evaluated for their ability to inhibit RET kinase activity, which is implicated in certain cancers. Some compounds displayed moderate to high potency against cancer cell lines, indicating potential therapeutic applications .

Summary Table of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against bacteria and fungi ,
Larvicidal100% efficacy against mosquito larvae at 10 mg/L
Protective AgentProtects human cells from xenotoxic agents
Cancer Cell InhibitionModerate to high potency against RET kinase

Q & A

Q. What are the key synthetic pathways for preparing 3,5-dichloro-N-(3,4-dichlorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide, and how do substituent positions influence reaction yields?

  • Methodological Answer : Synthesis typically involves sequential halogenation and sulfonamide coupling. For example:

Chlorination : Introduce Cl groups at positions 3 and 5 on the benzamide core using electrophilic aromatic substitution (e.g., Cl2/FeCl3 or SO2Cl2).

Sulfonamide Formation : React with methyl(methylsulfonyl)amine under nucleophilic acyl substitution conditions (e.g., DCC coupling in DMF).

Aryl Coupling : Attach the 3,4-dichlorophenyl group via Buchwald-Hartwig amination or Ullmann coupling .
Substituent steric effects (e.g., 3,4-dichlorophenyl vs. nitro groups) can hinder coupling efficiency, requiring optimized catalysts (e.g., Pd(OAc)2/Xantphos) .

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (XRD) is critical:

Crystallization : Use slow evaporation in polar aprotic solvents (e.g., DMSO/EtOH mixtures).

Data Collection : Analyze bond angles, dihedral angles, and intermolecular interactions (e.g., hydrogen bonds between sulfonamide O and Cl atoms) .
Example: Similar benzamide derivatives show planar amide linkages, with sulfonyl groups adopting specific conformations due to steric clashes .

Advanced Research Questions

Q. What experimental strategies can address contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies:

Analog Synthesis : Prepare derivatives with varied substituents (e.g., replacing 3,4-dichlorophenyl with pyridinyl or thienyl groups) .

Assay Optimization : Test in multiple cell lines (e.g., MCF-7 for cytotoxicity, E. coli for antimicrobial activity) using dose-response curves (IC50/MIC comparisons).

Mechanistic Studies : Use fluorescence polarization to assess DNA intercalation or enzyme inhibition (e.g., topoisomerase II) .

Q. How can environmental fate studies predict the persistence of this compound in aquatic systems?

  • Methodological Answer : Apply OECD guidelines for hydrolysis, photolysis, and biodegradation:

Hydrolysis : Incubate at pH 4–9 (25°C) and monitor via HPLC-MS for degradation products (e.g., dechlorinated benzamide fragments) .

Photolysis : Expose to UV light (λ = 254 nm) in aqueous solutions; track half-life using UV-Vis spectroscopy.

QSAR Modeling : Use log Kow (estimated ~3.5) and Henry’s law constant to predict bioaccumulation potential .

Q. What analytical techniques are optimal for detecting trace impurities in synthesized batches?

  • Methodological Answer : Combine chromatographic and spectroscopic methods:

HPLC-PDA/MS : Use a C18 column (ACN/H2O gradient) to separate impurities; compare retention times with standards .

NMR Spectroscopy : Employ <sup>13</sup>C DEPT to identify residual solvents (e.g., DMF) or unreacted intermediates.

Elemental Analysis : Verify Cl and S content (±0.3% deviation) to confirm stoichiometry .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported solubility data across solvents?

  • Methodological Answer : Standardize solubility measurements:

Saturation Shake-Flask Method : Agitate excess compound in solvent (24 hr, 25°C), filter, and quantify via gravimetry/UV.

Temperature Control : Note that dichlorophenyl groups reduce solubility in non-polar solvents (e.g., hexane) but enhance it in DMSO .

Cross-Validate : Compare with computational models (e.g., COSMO-RS) using Hansen solubility parameters .

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